molecular formula C24H17ClF3NO4 B607292 ELQ-300 CAS No. 1354745-52-0

ELQ-300

Cat. No.: B607292
CAS No.: 1354745-52-0
M. Wt: 475.8 g/mol
InChI Key: WZDNKHCQIZRDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Core Synthetic Pathways for ELQ-300

Ullmann Reaction for Diaryl Ether Formation

The synthesis begins with the Ullmann coupling of 2,4-dichloro-5-methoxybenzoic acid (11 ) and 3,5-dichlorophenol (13 ) to form diaryl ether 14 (Scheme 3) . Copper(I) iodide catalyzes this reaction in dimethylformamide (DMF) at 140°C, achieving a 78% yield with >95% purity. Critical to scalability, this step avoids palladium catalysts and high vacuum distillation. The intermediate 14 undergoes esterification with ethanol under hydrochloric acid catalysis, yielding 12 in 91% purity after silica gel plug filtration .

β-Keto Ester Synthesis via Acylation

Diaryl ether 12 is acylated with ethyl malonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, producing β-keto ester 18 . This step introduces the quinoline backbone’s ketone functionality, with the product existing in a 7:3 keto-enol tautomeric ratio. The reaction’s efficiency (85% yield) stems from avoiding chromatography, as purity is maintained through solvent extraction and acid-base workups .

Conrad-Limpach Cyclization to 4(1H)-Quinolones

The pivotal Conrad-Limpach reaction condenses β-keto ester 18 with 4-chloro-3-fluoroaniline (19b ) under acid catalysis (Scheme 4) . Heating at 200–250°C induces Schiff base formation (20b ) and subsequent cyclization to this compound. Key findings include:

  • Temperature optimization : 230°C maximizes yield (48%) at small scales (8.3 mmol), while 250°C improves scalability (57% yield at 131 mmol) .

  • Regioisomer control : <0.5% of the 6-chloro-5-methoxy byproduct forms, confirmed via phosphorus oxychloride derivatization and GC-MS .

  • Solvent systems : Cyclohexane facilitates cyclization without requiring chromatographic purification, as this compound precipitates upon cooling .

Comparative Analysis of Synthetic Routes

Original Suzuki-Miyaura Route

Early routes relied on Suzuki-Miyaura cross-coupling to introduce the 3-diaryl ether group . While effective for structural diversification, this method faced limitations:

  • Low yields : Chromatography struggles due to 4(1H)-quinolone insolubility.

  • Palladium dependency : Costly catalysts and rigorous metal removal protocols hindered industrial adoption .

Modern Conrad-Limpach Approach

The redesigned Conrad-Limpach route (Fig. 1) outperforms earlier methods by:

ParameterSuzuki-Miyaura RouteConrad-Limpach Route
Steps75
Palladium UseRequiredAbsent
ChromatographyMandatoryAvoided
Max Scale Demonstrated10 g50 g
Overall Yield12–18%32–57%
Data synthesized from

Process Optimization and Scalability

Reaction Temperature and Yield Correlation

Cyclization temperature significantly impacts this compound yield across scales:

Scale (mmol)Temperature (°C)Yield (%)Purity (%)
1.820030>99
8.323048>99
21.525043>99
13125057>99
Adapted from

At 50 g scale, the higher temperature (250°C) enhances molecular mobility, overcoming mass transfer limitations in viscous reaction mixtures .

Purification and Crystallization

This compound’s low solubility enables isolation via antisolvent crystallization. Crude product from cyclohexane is triturated with ethanol/water (1:4), achieving >99% purity without chromatography . This step reduces copper residues to <10 ppm, critical for pharmaceutical compliance .

Industrial-Scale Adaptations

Continuous Flow Reactor Feasibility

Pilot studies demonstrate Conrad-Limpach cyclization in flow reactors, reducing reaction times from 72 hours (batch) to <2 hours . This approach aligns with FDA guidelines for continuous manufacturing, offering:

  • Enhanced heat transfer : Mitigates decomposition at high temperatures.

  • Reproducibility : Steady-state conditions minimize batch-to-batch variability .

Green Chemistry Considerations

The optimized route eliminates four sustainability pain points from earlier syntheses:

  • Solvent recovery : Cyclohexane and ethanol are distilled and reused, reducing E-factor.

  • Catalyst toxicity : Copper iodide replaces palladium, simplifying waste treatment.

  • Energy use : Microwave-assisted Ullmann reactions cut heating times by 60% .

  • Byproduct formation : <1% impurities eliminate the need for carbon-intensive purification .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : this compound’s aromatic protons resonate at δ 7.98 (s, 1H, H-2), 7.57 (s, 1H, H-8), confirming regioselective cyclization .

  • HPLC : Reverse-phase C18 chromatography with UV detection (254 nm) shows >99% purity, with t<sub>R</sub> = 6.7 min .

  • GC-MS : Post-derivatization with POCl<sub>3</sub> confirms absence of regioisomers (m/z 479.2 for this compound vs. 479.1 theoretical) .

Polymorph Screening

Three polymorphs (Forms I–III) are identified via X-ray diffraction. Form I, the thermodynamically stable phase, is isolated exclusively under industrial crystallization conditions .

Chemical Reactions Analysis

Reaction Sequence:

  • Ullmann Reaction : Forms the β-keto ester intermediate using Cu catalysis.
  • Conrad-Limpach Cyclization : Reacts the β-keto ester with 4-chloro-3-iodoaniline at 230°C to yield the quinolone scaffold.
  • Deprotection : Removes the 4-O-ethyl group using HBr in acetic acid.

Optimized Conditions :

  • Yields 57.1% at 50 g scale
  • Avoids palladium catalysts and chromatographic purification

Prodrug Derivatization via Alkoxycarbonate Esterification

This compound’s poor solubility is addressed through prodrug synthesis. Key reactions include:

Alkoxycarbonate Ester Formation (ELQ-330/331/387)

General Protocol :

  • Reactants : this compound, chloromethyl alkoxycarbonate esters (e.g., ethyl, isopropyl)
  • Conditions :
    • K₂CO₃/TBAI in DMF at 60°C
    • 2–72 hr reaction time
  • Yields : 54–72% after purification

Key Data :

ProdrugMelting Point (°C)Solubility ImprovementBioactivity Retention
This compound312–314LowBaseline
ELQ-33099.7–99.912× higherPartial
ELQ-331102–10318× higherFull

Ethyl Carbonate Prodrug (ELQ-337)

Synthesis :

  • Reactants : this compound, ethyl chloroformate
  • Conditions : NaH/THF at 60°C (5 min reaction)
  • Yield : 92%
  • Mechanism : 4-O-carbamate formation disrupts crystallinity (melting point: 160°C vs. 314°C for this compound)

Metabolic Reactivation of Prodrugs

Prodrugs revert to this compound via enzymatic hydrolysis:

In Vitro Stability (Human Liver Microsomes) :

ProdrugHalf-Life (min)Clearance (μl/min/mg)
ELQ-3313818.4
Midazolam (Control)2.6267

Key Finding :

  • ELQ-331 converts quantitatively to this compound in plasma, enabling sustained antimalarial activity .

Hydrolytic Stability

  • pH 7.4 Buffer : ELQ-337 remains stable (>95% intact after 24 hr).
  • Plasma : Rapid conversion to this compound (t₁/₂ = 15 min in mouse plasma) .

Thermal Stability

  • This compound decomposes at 314°C, while prodrugs melt at 99–160°C without decomposition .

Comparative Reactivity in Structural Analogs

Suzuki-Miyaura Coupling Challenges :

  • Original route used 3-iodo-4(1H)-quinolone intermediates for aryl coupling.
  • Issues:
    • Poor solubility of quinolones in organic solvents
    • Side reactions (e.g., N-ethylation, iodo reduction)
  • Solution : Switched to Ullmann/Conrad-Limpach route to avoid Pd-catalyzed steps .

Scientific Research Applications

Targeting Multiple Life Cycle Stages

ELQ-300 is effective against multiple stages of the malaria parasite, including:

  • Liver stages : Inhibits the development of liver-stage parasites, thus preventing subsequent blood-stage infections.
  • Blood stages : Acts on asexual blood stages, which are responsible for the clinical manifestations of malaria.
  • Transmission stages : Targets sexual forms (gametocytes) and zygotes, crucial for transmission to mosquitoes, thereby interrupting the malaria lifecycle.

Prodrug Development for Enhanced Bioavailability

Given this compound's limitations in aqueous solubility and oral bioavailability, several prodrugs have been developed to enhance its delivery:

  • ELQ-331 : A bioreversible alkoxycarbonate ester prodrug that has demonstrated improved pharmacokinetics. In murine models, it achieved significant serum concentrations and provided single-dose cures at low dosages (3 mg/kg) without recrudescence of parasites .
Prodrug Cmax (μM) Dose (mg/kg) Efficacy
This compoundLimitedVariesEffective but requires multiple doses
ELQ-3315.93Single-dose cure achieved

Synergistic Combination Therapy

This compound has been studied in combination with other antimalarials like atovaquone. This combination has shown synergistic effects, enhancing overall efficacy and reducing the potential for resistance development. In studies, a combined dose of 1 mg/kg was curative in murine models .

Case Study 1: Efficacy in Murine Models

In preclinical studies involving mice infected with Plasmodium falciparum, this compound demonstrated high efficacy across all life stages of the parasite. The compound was able to provide complete protection against liver and bloodstream infections when administered prior to exposure to infectious sporozoites .

Case Study 2: Prodrug Performance

Research on ELQ-331 indicated that this prodrug significantly enhances the bioavailability of this compound. After administration, ELQ-331 was converted to this compound within the body, allowing for effective treatment even at lower doses than required for this compound alone . This finding supports the viability of prodrug strategies in overcoming pharmacokinetic limitations.

Mechanism of Action

ELQ-300 exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain). This inhibition disrupts the electron transport chain, leading to a collapse in mitochondrial membrane potential and ultimately causing cell death. This mechanism is similar to that of strobilurins, potent fungicides .

Biological Activity

ELQ-300 is a potent antimalarial compound belonging to a novel class of 4(1H)-quinolone-based drugs. It has shown significant biological activity against various stages of the Plasmodium lifecycle, specifically targeting both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, as well as the transmission stages crucial for malaria propagation.

This compound functions primarily by inhibiting the cytochrome bc1 complex, specifically at the quinone reductase (Qi) site. This mechanism is distinct from other antimalarials like atovaquone, which targets the quinol oxidase (Qo) site. This specificity allows this compound to maintain efficacy against drug-resistant strains of P. falciparum, including those with mutations that confer resistance to atovaquone .

Efficacy Against Malaria

In vitro Studies:

  • This compound demonstrated potent activity against various strains of P. falciparum, with effective concentrations (EC50) measured at approximately 14.9 nM for P. falciparum and 17.9 nM for P. vivax field isolates .
  • In comparison to atovaquone, this compound exhibited a unique cumulative dosing effect that effectively blocked recrudescence in high-parasitemia models, highlighting its potential as a single-dose treatment option .

In vivo Studies:

  • In murine models, this compound was tested in combination with atovaquone, showing a synergistic effect that enhanced efficacy against malaria infections. The combination therapy was curative with a single combined dose of 1 mg/kg body weight, outperforming traditional therapies .
  • The compound has been shown to be effective even in acute infection models where it prevented recrudescence when administered over multiple days .

Safety and Selectivity

This compound has demonstrated an excellent selectivity index in various assays, indicating low cytotoxicity towards mammalian cell lines. It does not inhibit ATP production in these cells, which suggests a favorable safety profile for potential clinical applications .

Pharmacokinetics

Despite its promising biological activity, this compound faces challenges related to its physicochemical properties, such as poor aqueous solubility and high crystallinity, which limit absorption and overall bioavailability. To address these issues, prodrugs like ELQ-331 have been developed, which enhance delivery and allow for single-dose cures in animal models .

Comparative Activity Data

The following table summarizes key findings on the biological activity of this compound compared to other antimalarials:

Compound Target EC50 (nM) Stage Efficacy Resistance Profile
This compound Cytochrome bc1 complex (Qi site)14.9 (P. falciparum)
17.9 (P. vivax)
Blood, liver, transmission stagesActive against resistant strains
Atovaquone Cytochrome bc1 complex (Qo site)Varies by strainBlood stagesResistance common
Combination (this compound + Atovaquone) Dual-site inhibition1 mg/kg combined doseEnhanced efficacy in acute infectionsEffective against resistant strains

Case Studies

Recent studies have highlighted the effectiveness of this compound in treating malaria infections in animal models:

  • Murine Model Study : In a suppressive test, mice infected with P. yoelii were treated with either this compound or atovaquone alone or in combination. The combination therapy showed significantly lower ED50 values compared to monotherapies, indicating enhanced potency .
  • Acute Infection Model : Mice treated with this compound displayed effective prevention of recrudescence compared to those treated with atovaquone or proguanil alone, demonstrating its potential for use in acute malaria cases .

Q & A

Basic Research Questions

Q. What is the molecular target of ELQ-300, and how does its mechanism differ from existing antimalarials like atovaquone?

this compound selectively inhibits the Qi-site of the Plasmodium falciparum cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. Unlike atovaquone, which targets the conserved Qo-site, this compound's Qi-site inhibition reduces cross-resistance risk due to the Qi-site's higher sequence divergence across parasite strains . Dual administration with atovaquone achieves synergistic bc1 complex inhibition, enhancing antimalarial efficacy and resistance mitigation .

Q. How do this compound's physiochemical limitations impact its pharmacokinetics, and what strategies are used to overcome them?

this compound's high crystallinity and poor aqueous solubility restrict oral bioavailability, necessitating multi-dose regimens for therapeutic efficacy. Prodrug engineering, such as alkoxycarbonate esters (e.g., ELQ-331), reduces crystallinity and enhances solubility. ELQ-331 demonstrates 3–4-fold higher bloodstream concentrations of this compound in murine models, enabling single-dose cures at 3 mg/kg . Host esterases in plasma and liver cleave ELQ-331 to release this compound, confirmed via LC-MS-MS metabolic profiling .

Q. What experimental models validate this compound's efficacy across Plasmodium life stages?

this compound is active against liver stages (causal prophylaxis), blood stages (asexual parasites), and transmission stages (gametocytes, ookinetes). Murine models show single-dose ELQ-331 (1 mg/kg) prevents liver infection when administered pre-sporozoite inoculation, while 3 mg/kg cures blood-stage infections . In vitro assays using HepG2 cells and P. falciparum-infected erythrocytes confirm stage-specific activity .

Advanced Research Questions

Q. How do researchers analyze this compound's resistance profile and cross-resistance with other Qi-site inhibitors?

Resistance studies involve generating this compound-resistant P. falciparum strains (e.g., ELQR) via prolonged drug pressure. Sequencing reveals cytochrome b mutations (e.g., I22L in Qi-site), while fluorescence proliferation assays quantify EC50 shifts (e.g., ~7-fold resistance in ELQR vs. parental ELQS strains) . Cross-resistance profiling with antimycin A (Qi-site inhibitor) and atovaquone (Qo-site inhibitor) shows no significant resistance overlap, supporting this compound's unique mechanism .

Q. What methodologies assess mitochondrial toxicity of this compound and its prodrugs in human cells?

HepG2 cells cultured in galactose medium (to force mitochondrial ATP reliance) are treated with this compound or ELQ-331 (up to 25 μM). ATP quantification via luminescence assays confirms no mitochondrial toxicity, even at concentrations >4,000× IC50 . This model ensures safety profiling for hepatic metabolism studies .

Q. How is the metabolic conversion of ELQ-331 to this compound quantified in preclinical models?

ELQ-331 is incubated with human microsomes (with/without NADPH) and plasma to simulate hepatic and systemic metabolism. LC-MS-MS analysis tracks prodrug cleavage over time, revealing NADPH-independent conversion (indicating esterase-mediated hydrolysis). Plasma stability assays show slower conversion rates, suggesting hepatic esterases dominate in vivo activation .

Q. What synthetic routes are optimized for scalable this compound and prodrug production?

this compound derivatives (e.g., ELQ-331) are synthesized via one-step reactions: this compound reacts with chloromethyl alkoxycarbonate esters (e.g., TBAI, K2CO3 in DMF at 60°C). Melting point analysis (e.g., ELQ-331 at 103.5°C vs. This compound at 314°C) confirms reduced crystallinity. Gram-scale syntheses avoid heavy-metal catalysts, ensuring scalability .

Q. How do researchers evaluate this compound's transmission-blocking potential in combination therapies?

In vitro ookinete inhibition assays and mosquito-feeding studies measure this compound's ability to block parasite transmission. Co-administration with atovaquone enhances transmission-blocking efficacy, validated via reduced oocyst counts in Anopheles midguts . Murine models further confirm suppression of gametocytemia .

Q. Methodological Considerations

  • Data Contradictions : While this compound initially showed low resistance propensity in early studies , later work identified Qi-site mutations (e.g., I22L) under prolonged drug pressure . However, resistance levels remain lower than those observed for Qo-site inhibitors like atovaquone .
  • Experimental Design : Prioritize prodrugs with low melting points (e.g., ELQ-331) for formulation studies, as reduced crystallinity correlates with improved bioavailability . Use dual bc1 inhibition (this compound + atovaquone) to delay resistance in clinical protocols .

Properties

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045320
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354745-52-0
Record name ELQ-300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELQ-300
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline (1.16 g, 2.30 mmol) in acetic acid (10 ml) was added a 50% aqueous hydrobromic acid solution (5 ml). The reaction mixture was stirred 24 hours at 90° C., cooled and concentrated in vacuo. The resulting residue was resuspended in water, neutralized with 2 N NaOH and filtered. The collected solid was triturated with dichloromethane and filtered to provide 923 mg 6-chloro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy) phenyl) quinolin-4(1H)-one (84% yield) as a white powder. 1H NMR (400 MHz, CDCl3) δ 11.97 (s, 1H), 8.05 (s, 1H), 7.42 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.3 Hz, 2H), 7.17 (d, J=8.3 Hz, 2H), 7.12 (s, 1H), 7.08 (d, J=8.7 Hz, 2H), 3.97 (s, 3H), 2.26 (s, 3H). HRMS (EI+) m/z for C24H17ClF3NO4: calculated 475.0798, found 475.0801.
Name
6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.